molecular formula C8H17NO2S B13255850 1-(4-Methylcyclohexyl)methanesulfonamide

1-(4-Methylcyclohexyl)methanesulfonamide

Cat. No.: B13255850
M. Wt: 191.29 g/mol
InChI Key: MQBKXVDOASGCGA-UHFFFAOYSA-N
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Description

(4-Methylcyclohexyl)methanesulfonamide is an organic compound with the molecular formula C8H17NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group (SO2) attached to a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylcyclohexyl)methanesulfonamide typically involves the reaction of 4-methylcyclohexylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Methylcyclohexylamine+Methanesulfonyl chloride(4-Methylcyclohexyl)methanesulfonamide+HCl\text{4-Methylcyclohexylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{(4-Methylcyclohexyl)methanesulfonamide} + \text{HCl} 4-Methylcyclohexylamine+Methanesulfonyl chloride→(4-Methylcyclohexyl)methanesulfonamide+HCl

Industrial Production Methods

In industrial settings, the production of (4-Methylcyclohexyl)methanesulfonamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Methylcyclohexyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

(4-Methylcyclohexyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (4-Methylcyclohexyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with similar chemical properties.

    N-(4-methylcyclohexyl)methanesulfonamide: A closely related compound with slight structural differences.

    Sulfanilamide: A well-known sulfonamide used as an antibiotic.

Uniqueness

(4-Methylcyclohexyl)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylcyclohexyl group provides steric hindrance and influences its reactivity compared to simpler sulfonamides.

Biological Activity

1-(4-Methylcyclohexyl)methanesulfonamide, a sulfonamide derivative, has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and therapeutic applications. This article reviews the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its sulfonamide functional group attached to a 4-methylcyclohexyl moiety. The synthesis typically involves the reaction of 4-methylcyclohexylamine with methanesulfonyl chloride in the presence of a base such as pyridine to neutralize the produced hydrochloric acid. The general reaction scheme can be summarized as follows:

4 Methylcyclohexylamine+Methanesulfonyl chloride1 4 Methylcyclohexyl methanesulfonamide+HCl\text{4 Methylcyclohexylamine}+\text{Methanesulfonyl chloride}\rightarrow \text{1 4 Methylcyclohexyl methanesulfonamide}+\text{HCl}

The mechanism of action involves the compound's ability to interact with specific enzymes or receptors within biological systems. The sulfonamide group can form hydrogen bonds with target biomolecules, modulating their activity. This interaction may lead to inhibition of key enzymes involved in metabolic processes or bacterial growth.

Research Findings and Case Studies

Recent studies have explored the broader class of sulfonamides, revealing various mechanisms beyond classical inhibition of folate biosynthesis. For instance, novel sulfonamide derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains by employing unique structural modifications that enhance their bioactivity .

Comparative Analysis

Compound NameStructure DescriptionUnique Features
MethanesulfonamideA simpler sulfonamide without bulky substituentsLacks steric hindrance; more reactive
N-(4-methylcyclohexyl)acetamideContains an acetamide group instead of a sulfonamideDifferent functional group; potential for different biological activity
SulfanilamideA well-known sulfonamide antibioticEstablished antibacterial properties; widely studied

Clinical Implications

While extensive clinical studies specifically on this compound are lacking, its classification as a sulfonamide indicates potential therapeutic applications in treating infections caused by resistant bacteria. The ongoing research into novel derivatives suggests that compounds like this may play a significant role in developing new antimicrobial agents .

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

(4-methylcyclohexyl)methanesulfonamide

InChI

InChI=1S/C8H17NO2S/c1-7-2-4-8(5-3-7)6-12(9,10)11/h7-8H,2-6H2,1H3,(H2,9,10,11)

InChI Key

MQBKXVDOASGCGA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CS(=O)(=O)N

Origin of Product

United States

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